![molecular formula C6H8N6 B1332074 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-08-2](/img/structure/B1332074.png)

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

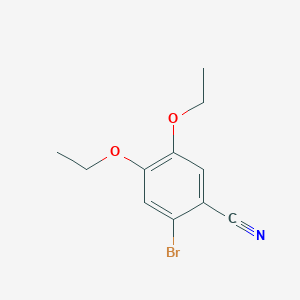

“7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have shown promising physiological activity .

Synthesis Analysis

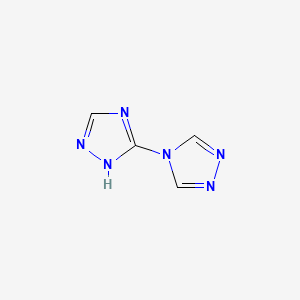

The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the formula C6H7N5 .Chemical Reactions Analysis

The formation of the heterocyclic system in triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .Scientific Research Applications

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are significant in the field of coordination chemistry and have potential applications in catalysis and as sensors due to their optical properties.

Antimalarial Activity

It acts as a dihydroorotate dehydrogenase inhibitor . This enzyme is crucial for the de novo synthesis of pyrimidines in parasites. Inhibitors of this enzyme, like the 7-hydrazinyl derivative, are researched for their antimalarial activity, offering a pathway to new therapeutic agents against malaria.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is used as a reactant for the Vilsmeier reaction , which is a form of chemical reaction that introduces formyl groups into aromatic systems. This reaction is valuable for synthesizing various conjugated carbocycles and heterocycles, which are core structures in many pharmaceuticals.

Pharmacological Activity by Binding to HIV TAR RNA

Research investigations have utilized this compound to study its binding to HIV TAR RNA . The interaction with this RNA element is significant because it plays a role in the transcriptional regulation of the HIV virus. Compounds that can bind to TAR RNA are of interest for their potential pharmacological activity against HIV.

Additive in Silver Bromide Microcrystals

The compound has been used as an additive to study the space charge layer in silver bromide microcrystals . This application is important in the field of photographic science and technology, where understanding the space charge layer can lead to improvements in photographic materials.

Chemical Synthesis and Material Science

Lastly, due to its reactive nature and functional groups, 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a valuable compound in broad areas of chemical synthesis and material science . It can be used to create a variety of novel compounds and materials with potential applications in various industries.

Mechanism of Action

- Allosteric Binding : Differential scanning fluorimetry studies suggest that this compound may destabilize the reverse transcriptase (RT) heterodimer (composed of p51 and p66 subunits) by binding allosterically at their interface.

- Inhibition of RNA Polymerase : Another related compound based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold showed promising inhibition of influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

Mode of Action

properties

IUPAC Name |

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAXZVMYLDNQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334474 |

Source

|

| Record name | BAS 09857996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37140-08-2 |

Source

|

| Record name | BAS 09857996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)